molecular formula C10H11BrN2O B1517461 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide CAS No. 1098360-87-2

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

Cat. No. B1517461
M. Wt: 255.11 g/mol
InChI Key: JNCDEECWYKWYAS-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)cyclopropane-1-carbohydrazide” is a chemical compound with the molecular formula C10H11BrN2O . It has a molecular weight of 255.11 .


Molecular Structure Analysis

The InChI code for “1-(4-Bromophenyl)cyclopropane-1-carbohydrazide” is 1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis of Oxepines and Pyranosides

Research demonstrates the conversion of cyclopropane-fused carbohydrates into oxepines, which are significant for accessing septanoside family members, mimicking carbohydrates. For instance, silver(I)-promoted thermal ring expansion of d-glucal-derived gem-dihalocyclopropanated sugars leads to 2-bromooxepines. Conversely, under basic conditions, cyclopropane ring cleavage results in 2-C-branched pyranosides, indicating the versatility of cyclopropane-containing compounds in synthesizing carbohydrate mimetics and complex cyclic structures (Hewitt & Harvey, 2010).

Carbonic Anhydrase Inhibition

Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been studied for their inhibitory effects on the carbonic anhydrase enzyme. This research showcases the potential biomedical applications of these compounds, which exhibited excellent inhibitory effects in the low nanomolar range against various human carbonic anhydrase isoenzymes, indicating their utility in designing enzyme inhibitors (Boztaş et al., 2015).

Cyclopropanation of Unsaturated Sugars

The cyclopropanation of unsaturated sugars with ethyl diazoacetate and a metal catalyst yields ester-substituted 1,2-C-methylene carbohydrates. This reaction highlights the synthetic utility of cyclopropane derivatives in accessing a wide range of glycosylated products, which are valuable in medicinal chemistry and natural product synthesis (Hoberg & Claffey, 1996).

Ring-Opening Reactions

Donor–acceptor cyclopropanes with geminal carboxylic esters react with chalcogenyl halides, demonstrating the ring-opening versatility of cyclopropane derivatives. These reactions afford products with functional groups positioned for further synthetic elaboration, showcasing the cyclopropane unit's role in complex molecule construction (Wallbaum et al., 2016).

Enantioselective Reactions

Dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) has been identified as an effective chiral catalyst for enantioselective reactions involving aryl- and styryldiazoacetates. This compound's application in cyclopropanation and tandem cyclopropanation/Cope rearrangements highlights the cyclopropane moiety's importance in asymmetric synthesis and the development of chiral compounds (Qin et al., 2011).

properties

IUPAC Name

1-(4-bromophenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCDEECWYKWYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655771
Record name 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

CAS RN

1098360-87-2
Record name 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the compound (855 g, 2.41 mol) obtained in Example 16-2) and 4 M hydrochloric acid (1,4-dioxane solution, 1.25 L) in methanol (6.0 L) was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, a 5 M aqueous sodium hydroxide solution (500 mL) was added to the residue at 0° C., the mixture was extracted with ethyl acetate, and the organic layer was washed with saturated sodium chloride solution and dried with anhydrous sodium sulfate. After concentration under reduced pressure, diisopropyl ether was added to the residue, and the white precipitate was collected by filtration and dried under reduced pressure to obtain the title compound (451 g, 73%) as a white solid.
Quantity
855 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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